7-Carboxynalidixic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

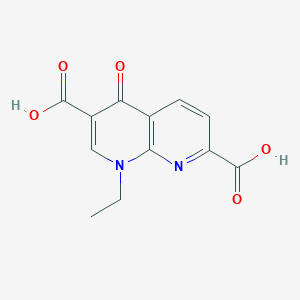

7-Carboxynalidixic acid is a naphthyridine derivative.

常见问题

Basic Research Questions

Q. What are the standard analytical methods for quantifying 7-Carboxynalidixic acid in biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are widely used for quantification. Key validation parameters include linearity (R² > 0.99), limit of detection (LOD ≤ 10 ng/mL), and recovery rates (85–115%). Sample preparation often involves protein precipitation with acetonitrile or solid-phase extraction to minimize matrix interference. For reproducibility, intra- and inter-day precision should be ≤15% relative standard deviation (RSD) .

Q. How is this compound synthesized from its parent compound, nalidixic acid?

- Methodological Answer : this compound is a metabolite of nalidixic acid via a two-step biotransformation: (1) hydroxylation at the C7 position to form 7-hydroxymethylnalidixic acid, followed by (2) oxidation to the carboxylic acid derivative. In vitro synthesis can replicate this using cytochrome P450 enzymes or chemical oxidants like potassium permanganate under controlled pH (6.5–7.5). Purity is validated via NMR (e.g., δ 12.1 ppm for -COOH) and HPLC (>95% purity) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with characteristic peaks for the carboxylic acid group (e.g., ¹³C NMR: ~170 ppm). Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹). Mass spectrometry (MS) provides molecular ion confirmation (m/z 261.2 for [M+H]⁺). Cross-referencing with literature spectra ensures accuracy .

Advanced Research Questions

Q. How do variations in experimental conditions affect the stability of this compound during in vitro studies?

- Methodological Answer : Stability is pH- and temperature-dependent. At physiological pH (7.4), degradation rates increase by 20% over 24 hours compared to acidic conditions (pH 4.0). Storage at -80°C preserves stability (>90% intact after 30 days), whereas room temperature leads to 40% degradation within 72 hours. Use buffered solutions (e.g., phosphate buffer) and inert atmospheres (N₂) to minimize oxidative decomposition. Monitor stability via accelerated stress testing .

Q. What factors contribute to discrepancies in reported pharmacokinetic profiles of this compound across studies?

- Methodological Answer : Variability arises from:

- Analytical Methods : LC-MS vs. ELISA may yield differing sensitivity (e.g., LC-MS detects 1 ng/mL vs. ELISA’s 10 ng/mL limit).

- Subject Cohorts : Interspecies differences in metabolic enzymes (e.g., CYP450 isoforms in rodents vs. humans).

- Sampling Protocols : Timing of plasma collection (e.g., peak concentration at 2–4 hours post-dose).

Standardization using FDA/EMA guidelines for bioanalytical method validation is critical .

Q. How should researchers design in vivo studies to map the metabolic pathways of this compound?

- Methodological Answer : Key considerations:

- Model Organisms : Use transgenic mice expressing human CYP450 enzymes for relevance.

- Dosing Regimens : Single vs. multiple doses (e.g., 10 mg/kg daily for 7 days) to assess accumulation.

- Metabolite Tracking : Radiolabeled ¹⁴C-7-Carboxynalidixic acid with scintillation counting or autoradiography.

Include control groups to differentiate host vs. gut microbiota contributions to metabolism .

Q. What statistical approaches address clustered data in studies correlating this compound levels with bacterial resistance?

- Methodological Answer : Use mixed-effects models to account for nested data (e.g., repeated measures per subject). For resistance phenotypes, logistic regression with covariates (e.g., MIC values, efflux pump activity) identifies predictors. Software tools like R (lme4 package) or SAS (PROC GLIMMIX) are recommended. Report intraclass correlation coefficients (ICC) to quantify cluster effects .

Q. How can researchers resolve contradictions in the reported antibacterial efficacy of this compound derivatives?

- Methodological Answer : Discrepancies may stem from:

- Strain-Specific Activity : Test against isogenic mutants (e.g., gyrA-mutant E. coli vs. wild-type).

- Synergistic Effects : Check for potentiation with β-lactams using checkerboard assays (FIC index ≤0.5).

- Biofilm Penetration : Use confocal microscopy with fluorescent probes to assess penetration depth.

Replicate studies under CLSI guidelines and report MIC/MBC ratios with 95% confidence intervals .

Q. Methodological Best Practices

- Synthesis : Optimize oxidation steps using catalysts (e.g., TEMPO/NaClO) for higher yields (>80%) .

- Data Reproducibility : Pre-register protocols on platforms like Open Science Framework and share raw data in supplementary materials .

- Ethical Compliance : For in vivo work, adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human samples .

属性

CAS 编号 |

1088-16-0 |

|---|---|

分子式 |

C12H10N2O5 |

分子量 |

262.22 g/mol |

IUPAC 名称 |

8-ethyl-5-oxo-1,8-naphthyridine-2,6-dicarboxylic acid |

InChI |

InChI=1S/C12H10N2O5/c1-2-14-5-7(11(16)17)9(15)6-3-4-8(12(18)19)13-10(6)14/h3-5H,2H2,1H3,(H,16,17)(H,18,19) |

InChI 键 |

GYYKUDIJUJMYNJ-UHFFFAOYSA-N |

SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C(=O)O)C(=O)O |

规范 SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C(=O)O)C(=O)O |

Key on ui other cas no. |

1088-16-0 |

同义词 |

3,7-dicarboxynalidixic acid 7-carboxynalidixic acid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。